1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Overview
Description
“1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 933707-48-3 . It is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Clinical & Diagnostics, Industrial Microbiology, mRNA Development & Manufacturing, and more .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine”, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine” is represented by the SMILES stringCc1cccn2c (CN)cnc12
. The InChI code for this compound is 1S/C9H11N3/c1-7-3-2-4-12-6-8 (5-10)11-9 (7)12/h2-4,6H,5,10H2,1H3
.
Scientific Research Applications
Antibacterial Applications
Substituted imidazo[1,2-a]pyridines, which include “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine”, have been found to possess a broad spectrum of biological activity and can be used as antibacterial agents .
Antifungal Applications
These compounds also exhibit antifungal properties, making them useful in the treatment of various fungal infections .
Antiviral Applications
The antiviral properties of these compounds have been explored, suggesting potential use in the treatment of various viral diseases .
Anti-inflammatory Applications
The anti-inflammatory properties of these compounds have been studied, indicating their potential use in the treatment of inflammation-related conditions .
Cancer Treatment
Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer . The specific mechanisms and effectiveness of these compounds in cancer treatment are areas of ongoing research.
Cardiovascular Disease Treatment
These compounds have also been proposed for the treatment of cardiovascular diseases . Further research is needed to fully understand their potential benefits and risks in this context.
Alzheimer’s Disease Treatment
Imidazo[1,2-a]pyridine derivatives have been suggested for the treatment of Alzheimer’s disease . This is a promising area of research, given the urgent need for more effective treatments for this devastating disease.
Synthesis Methodology
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which include “1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This represents a significant advancement in the field of synthetic chemistry.
Safety and Hazards
properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDUDKHRMOLAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650941 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
CAS RN |
933707-48-3 | |
Record name | 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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